N-(2,4-dimethoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
Description
N-(2,4-dimethoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a synthetic acetamide derivative featuring a 2,4-dimethoxyphenyl group linked to a tetrahydrocinnolinone core via an acetamide bridge. The molecule combines a methoxy-substituted aromatic ring with a partially saturated cinnolinone system, a bicyclic structure with nitrogen atoms at positions 1 and 2.
Properties
Molecular Formula |
C18H21N3O4 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
InChI |
InChI=1S/C18H21N3O4/c1-24-13-7-8-15(16(10-13)25-2)19-17(22)11-21-18(23)9-12-5-3-4-6-14(12)20-21/h7-10H,3-6,11H2,1-2H3,(H,19,22) |
InChI Key |
CDDRKRGYODPPGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=C3CCCCC3=N2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Study of novel heterocyclic compounds and their reactivity.
Biology: Investigation of potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: Exploration of pharmacological properties.
Industry: Possible applications in materials science or as intermediates for drug synthesis.
Mechanism of Action
- The exact mechanism is not well-established, but potential targets could include enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate its mode of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds highlight key variations in substituents, core heterocycles, and inferred properties:
Table 1: Structural and Functional Comparison of Analogous Acetamide Derivatives
Key Observations:
Substituent Effects :
- Electron-Donating Groups (e.g., methoxy) : The 2,4-dimethoxyphenyl group in the target compound enhances lipophilicity compared to halogenated analogs (e.g., 3,4-difluorophenyl in ), but may reduce metabolic oxidation rates relative to electron-withdrawing groups.
- Halogenated Analogs : Chloro or fluoro substituents (e.g., ) increase lipophilicity and may improve target binding via halogen bonding.
Core Heterocycle Variations: Tetrahydrocinnolinone vs. Dihydropyrimidinone (): Incorporation of a thioether linkage and trifluoromethyl group in this analog suggests divergent pharmacokinetic profiles, such as prolonged half-life.
- CK1 Inhibition: The dihydropyrimidinone-thioether derivative in demonstrates kinase inhibition, suggesting the cinnolinone core could be explored for similar targets.
- ACE2 Binding : The sulfonamide-containing analog in shows ACE2 affinity, implying that methoxyphenyl acetamides may have broad target versatility.
Synthetic Accessibility :
- The synthesis of related compounds often involves coupling acetamide intermediates with functionalized aromatic or heterocyclic moieties (e.g., ). The target compound’s methoxy groups may simplify synthesis compared to halogenated derivatives requiring protective-group strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
